N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide
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Description
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential as a cancer treatment by modulating the immune response to tumors. In
Scientific Research Applications
Antimicrobial Activity
Research on derivatives similar to N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide has shown potential antimicrobial properties. A study elaborates on the synthesis and antimicrobial screening of related compounds, indicating their effectiveness against Gram-positive and Gram-negative bacteria, as well as several strains of fungi. These findings suggest potential therapeutic applications in treating microbial infections (Desai, Rajpara, & Joshi, 2013).
Antineoplastic Activity
Another significant area of research involves the antineoplastic (anti-cancer) activity of structurally related compounds. Studies have demonstrated the synthesis of derivatives and their testing against various cancer cell lines, showing promising results in inhibiting cell growth. This highlights the potential for these compounds in developing new cancer treatments (Abdel-Hafez, 2007).
CNS Activity
Compounds within this chemical family have also been investigated for their central nervous system (CNS) activity. Research indicates the synthesis of derivatives and their ability to bind to rat brain membranes, suggesting potential applications in CNS disorders. This includes exploring their use as therapeutic agents for diseases affecting the brain and nervous system (Barlin, Davies, Davis, & Harrison, 1994).
Anti-inflammatory and Anti-platelet Agents
Further studies have explored the synthesis and pharmacological activities of novel derivatives, showcasing less toxicity and good anti-inflammatory activities. This research paves the way for developing new therapeutic agents aimed at reducing inflammation and inhibiting platelet aggregation, which are crucial in managing cardiovascular diseases (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014).
properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-5-3-4-6-15(13)21(27)24-17-11-14(7-8-16(17)22)18-12-26-19(23-18)9-10-20(25-26)28-2/h3-12H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHINCCZYHTKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide |
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